2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine
Overview
Description
2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13BrN2O2S . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine can be analyzed using its molecular formula C10H13BrN2O2S . More detailed structural information can be obtained from resources like ChemSpider .Scientific Research Applications
Synthesis and Antibacterial Activity
The compound 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine has been utilized as a substrate in the synthesis of novel cyanopyridine derivatives. These derivatives have demonstrated significant antibacterial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. The study highlights the potential of these compounds in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Microbiological Activity
Another research avenue explored the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives showed significant bacteriostatic and antituberculosis activity, underlining the compound's relevance in developing treatments against bacterial infections and tuberculosis (Miszke et al., 2008).
Catalysis in Ethylene Oligomerization
The use of 2-bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine derivatives in nickel(II) complexes has been reported for catalyzing ethylene oligomerization. These complexes have been shown to produce mainly butenes when activated with methylaluminoxane, indicating their potential application in industrial processes related to ethylene oligomerization (Nyamato et al., 2016).
Structural Studies
Research into the crystal and molecular structure of related bromo-substituted pyridine derivatives has provided insights into molecular geometry in the solid state, including intermolecular hydrogen bonding and π-π interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in materials science (Rodi et al., 2013).
properties
IUPAC Name |
2-bromo-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-7-3-5-9(13)8-4-2-6-10(11)12-8/h2,4,6,9H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRPPYHGHVLXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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